molecular formula C9H11NO2 B3358045 (5-methylpyridin-2-yl)methyl acetate CAS No. 772-71-4

(5-methylpyridin-2-yl)methyl acetate

Cat. No.: B3358045
CAS No.: 772-71-4
M. Wt: 165.19 g/mol
InChI Key: GGOIBOIDGMTXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methylpyridin-2-yl)methyl acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an acetate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methylpyridin-2-yl)methyl acetate typically involves the esterification of (5-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5-methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the acetate group can yield (5-methylpyridin-2-yl)methanol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: (5-methylpyridin-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

(5-methylpyridin-2-yl)methyl acetate is used as a building block in drug synthesis due to its biological activity. Its derivatives exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Compounds derived from pyridine are known to inhibit bacterial growth.
  • Anti-inflammatory Effects : Studies indicate potential in reducing inflammation markers.
  • Anticancer Properties : Research shows that certain derivatives can inhibit cancer cell proliferation by interacting with specific enzymes and receptors .

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, especially pesticides and herbicides. Its unique chemical structure allows it to interact effectively with biological targets in plants and pests, enhancing its efficacy as a protective agent against agricultural threats .

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its mechanism of action involves:

  • Hydrolysis of the acetate group to release (5-methylpyridin-2-yl)methanol, which can interact with various enzymes.
  • Participation in π-π interactions and hydrogen bonding, influencing binding affinity and specificity towards biological targets .

Case Study 1: Anticancer Research

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on MTAP-deleted cancer cells. The compound was found to disrupt PRMT5-RIOK1 complexes, leading to reduced substrate methylation and potential therapeutic benefits against specific cancer types .

Case Study 2: Agrochemical Development

Research into the use of this compound as a precursor for herbicides showed promising results. The compound's structural characteristics allowed for effective targeting of plant metabolic pathways, resulting in enhanced herbicidal activity compared to existing agents .

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial15
Derivative AAnti-inflammatory10
Derivative BAnticancer12
Herbicide PrecursorHerbicidal Activity-

Mechanism of Action

The mechanism of action of (5-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release (5-methylpyridin-2-yl)methanol, which can then interact with various enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-methylpyridin-2-yl)methanol: Similar structure but lacks the acetate group.

    (5-methylpyridin-2-yl)methyl chloride: Similar structure but has a chloride group instead of an acetate group.

    (5-methylpyridin-2-yl)methylamine: Similar structure but has an amine group instead of an acetate group.

Uniqueness

(5-methylpyridin-2-yl)methyl acetate is unique due to the presence of the acetate group, which imparts different chemical reactivity and biological activity compared to its analogs. The acetate group can be easily hydrolyzed, making the compound a useful prodrug in medicinal chemistry.

Biological Activity

(5-Methylpyridin-2-yl)methyl acetate is a pyridine derivative characterized by a methyl group at the 5-position and an acetate group at the 2-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique biological activities and potential applications.

The structural formula of this compound can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

This compound exhibits distinct chemical reactivity attributed to the presence of the acetate group, which can undergo hydrolysis to yield (5-methylpyridin-2-yl)methanol. This transformation allows for interactions with various enzymes and receptors, enhancing its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The acetate group can be hydrolyzed, leading to the formation of (5-methylpyridin-2-yl)methanol, which can then engage in enzyme interactions. The pyridine ring facilitates π-π interactions and hydrogen bonding, significantly influencing the compound's binding affinity and specificity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to possess significant antibacterial and antifungal properties. For instance, research involving various pyridine derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (mg/mL)Target Pathogen
Compound A (similar structure)0.0048E. coli
Compound B0.0195Bacillus mycoides
Compound C0.025C. albicans

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may selectively target cancer cells with specific genetic mutations, such as deletions in the methylthioadenosine phosphorylase gene (MTAP). This selectivity could lead to a wider therapeutic index in treating certain cancers, including pancreatic tumors and glioblastoma .

Case Study: PRMT5 Inhibition

In a study focusing on PRMT5, a protein implicated in cancer progression, compounds related to this compound were evaluated for their inhibitory effects. The results indicated that certain derivatives could act as effective inhibitors with IC50 values around 12 µM, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyridine ring or the acetate group can significantly alter its potency and selectivity. For example, introducing electron-donating groups has been shown to enhance activity against specific bacterial strains .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groupsIncreased antibacterial potency
Hydroxyl substitutionImproved binding affinity
Acetate hydrolysisEnhanced enzyme interaction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-methylpyridin-2-yl)methyl acetate with high purity and yield?

  • Methodological Answer : The compound can be synthesized via esterification of 5-methylpyridin-2-yl acetic acid with methanol using a dehydrating agent (e.g., concentrated H₂SO₄) under reflux . Alternatively, nucleophilic substitution of 2-(chloromethyl)-5-methylpyridine with acetate salts (e.g., potassium acetate) in polar aprotic solvents like DMF may yield the product. Reaction optimization should include temperature control (60–80°C) and inert atmospheres to minimize hydrolysis .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield typically ranges from 65–85% depending on steric hindrance from the 5-methyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Expect signals at δ 2.35–2.45 ppm (singlet, acetate methyl), δ 3.85–3.95 ppm (singlet, CH₂O), and aromatic protons at δ 7.20–8.50 ppm (pyridine ring). The 5-methyl group appears as a singlet at δ 2.10–2.20 ppm .
  • IR : Strong C=O stretch at ~1740 cm⁻¹ and C-O ester stretch at ~1240 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 179.19 (M⁺) with fragmentation patterns indicating loss of acetate (−60 amu) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions compared to other pyridine-based esters?

  • Methodological Answer : The 5-methyl group exerts moderate steric hindrance and electron-donating effects via inductive stabilization of the pyridine ring. This reduces electrophilicity at the ester carbonyl compared to electron-withdrawing substituents (e.g., nitro groups). Kinetic studies using pseudo-first-order conditions (e.g., NaOH in aqueous ethanol) reveal a 20–30% slower hydrolysis rate relative to unsubstituted analogs . Computational modeling (DFT) can quantify charge distribution differences at the reaction center .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis or transesterification) during the synthesis or application of this compound under varying pH or catalytic conditions?

  • Methodological Answer :

  • Hydrolysis Mitigation : Use anhydrous solvents (e.g., dried DMF or THF) and molecular sieves. Avoid protic environments; if unavoidable, maintain pH < 6 using buffered conditions (e.g., ammonium acetate buffer, pH 5.5–6.0) .
  • Transesterification Control : Catalytic amounts of Lewis acids (e.g., ZnCl₂) in non-alcoholic solvents (e.g., acetone) suppress unwanted alcohol exchange. Monitor by GC-MS for ester integrity .

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of this compound in multi-component reactions, and what experimental validations are required?

  • Methodological Answer :

  • DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridine nitrogen and acetate carbonyl are reactive toward electrophiles and nucleophiles, respectively. Transition state analysis (e.g., NEB method) predicts activation barriers for competing pathways .
  • Experimental Validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹³C at the carbonyl) to confirm mechanistic pathways. Cross-validate with HPLC-MS tracking of intermediate formation .

Q. Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported yields or purity of this compound across different synthetic protocols?

  • Methodological Answer :

  • Systematic Comparison : Replicate methods from independent studies (e.g., esterification vs. substitution routes) under identical conditions. Use standardized purity metrics (e.g., HPLC area%).
  • Root-Cause Analysis : Contamination by hydrolysis products (e.g., 5-methylpyridin-2-yl methanol) may arise from inadequate drying. Quantify impurities via ¹H NMR integration or LC-MS .

Q. Applications in Scientific Research

Q. What role does this compound serve as a building block in medicinal chemistry or materials science?

  • Methodological Answer :

  • Medicinal Chemistry : The pyridine core facilitates hydrogen bonding with biological targets. Use in Suzuki-Miyaura couplings to generate biaryl derivatives for kinase inhibitor libraries .
  • Materials Science : Functionalize metal-organic frameworks (MOFs) via ester-to-amide conversion for gas adsorption studies. Characterize post-modification via BET surface area analysis and PXRD .

Q. Tables for Key Data

Synthetic Method Reagents/Conditions Yield Purity (HPLC) Reference
EsterificationH₂SO₄, MeOH, reflux, 12 h78%98.5%
Nucleophilic SubstitutionKOtBu, DMF, 80°C, 8 h65%95.2%
Spectral Marker ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Acetate Methyl2.35–2.45 (s)1740 (C=O)179.19 (M⁺)
Pyridine Ring Protons7.20–8.50 (m)

Properties

IUPAC Name

(5-methylpyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-4-9(10-5-7)6-12-8(2)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOIBOIDGMTXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273772
Record name 2-Pyridinemethanol, 5-methyl-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-71-4
Record name 2-Pyridinemethanol, 5-methyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 5-methyl-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.5 g of 2,5-dimethylpyridine-N-oxide in 5 ml of acetic acid were added dropwise to 18 ml of acetic anhydride pre-heated to 120°. The reaction solution was boiled under reflux for a further 45 minutes, concentrated by evaporation on a rotary evaporator, and distilled at 8 mm Hg/115°. 14.0 g of 2-acetoxymethyl-5-methylpyridine were obtained.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5-methylpyridin-2-yl)methyl acetate
(5-methylpyridin-2-yl)methyl acetate
(5-methylpyridin-2-yl)methyl acetate
(5-methylpyridin-2-yl)methyl acetate
(5-methylpyridin-2-yl)methyl acetate
(5-methylpyridin-2-yl)methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.